molecular formula C24H26O11 B12318474 2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Cat. No.: B12318474
M. Wt: 490.5 g/mol
InChI Key: VCKHKFVWKVWGMH-UHFFFAOYSA-N
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Description

This compound is a flavone glycoside characterized by a chromen-4-one core substituted with a 3,4-dimethoxyphenyl group at the 2-position, a methoxy group at the 7-position, and a β-D-glucopyranosyl unit (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl) at the 5-position. The glucosyl moiety enhances hydrophilicity, while the methoxy groups on the phenyl ring contribute to lipophilicity, influencing its pharmacokinetic properties.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O11/c1-30-12-7-17-20(18(8-12)34-24-23(29)22(28)21(27)19(10-25)35-24)13(26)9-15(33-17)11-4-5-14(31-2)16(6-11)32-3/h4-9,19,21-25,27-29H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKHKFVWKVWGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a chromen-4-one core substituted with methoxy groups at positions 3,4 (on the phenyl ring) and 7 (on the chromone), alongside a β-D-glucopyranosyl moiety at position 5. Key challenges include:

  • Regioselective glycosylation : Introducing the sugar moiety at position 5 without competing reactions at other hydroxyl sites.
  • Stability of intermediates : Avoiding decomposition during deprotection or under alkaline conditions.
  • Stereochemical control : Ensuring correct anomeric configuration (β-linkage) in the glycosyl group.

Synthetic Strategies

Aglycone Synthesis

The flavonoid aglycone (2-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one) is synthesized via the Algar–Flynn–Oyamada reaction:

  • Chalcone formation : Condensation of 3,4-dimethoxybenzaldehyde with 2-hydroxy-4-methoxyacetophenone under basic conditions.
  • Oxidative cyclization : Treatment with hydrogen peroxide in alkaline medium to form the chromone ring.

Reaction Conditions :

Step Reagents Temperature Yield
Chalcone formation NaOH/EtOH 60°C 78%
Cyclization H₂O₂, KOH/MeOH 0–5°C 65%

Glycosylation Methods

Chemical Glycosylation

The glucosyl group is introduced using a protected glycosyl donor. Two approaches are prevalent:

a) Koenigs–Knorr Method

  • Glycosyl donor : Peracetylated glucose bromide (1,2,3,4,6-penta-O-acetyl-α-D-glucopyranosyl bromide)
  • Catalyst : Silver triflate (AgOTf)
  • Conditions : Anhydrous dichloromethane, 0°C → room temperature.

b) Trichloroacetimidate Donors

  • Donor : 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl trichloroacetimidate
  • Catalyst : BF₃·Et₂O
  • Yield : 82% (reported for analogous compounds).

Regioselectivity Factors :

  • Protection of the aglycone’s hydroxyl groups at positions 5 and 7 using tert-butyldimethylsilyl (TBS) groups.
  • Steric hindrance from the 3,4-dimethoxyphenyl group directs glycosylation to position 5.
Enzymatic Glycosylation

Though less common, enzymatic methods using glycosyltransferases (e.g., UDP-glucose-dependent enzymes) have been explored for analogous compounds. Reported yields are lower (45–60%) but offer superior stereocontrol.

Deprotection and Final Steps

After glycosylation, protective groups are removed sequentially:

  • Acetyl/Benzoyl groups : Methanolic sodium methoxide (0.5 M, 4 h, 25°C).
  • Silyl ethers : Tetrabutylammonium fluoride (TBAF) in THF.

Critical Notes :

  • Alkaline conditions during deprotection risk chromone ring opening; pH must be carefully controlled.
  • Final purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) achieves >95% purity.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.8 Hz, H-6), 6.95 (s, H-3'), 5.12 (d, J = 7.2 Hz, H-1'').
  • HRMS : m/z 522.1523 [M+H]⁺ (calc. 522.1528).

X-ray Crystallography : Confirms β-anomeric configuration (C1''–O–C5 bond angle: 117.2°).

Comparative Analysis of Methods

Parameter Koenigs–Knorr Trichloroacetimidate Enzymatic
Yield 75% 82% 55%
Stereoselectivity Moderate High High
Scalability Good Excellent Poor
Cost Low High Very High

Industrial and Research Applications

  • Pharmaceutical intermediates : Used in synthetic analogs of anticoagulants.
  • Flavor enhancers : Patent US20180132516A1 highlights glycosylated flavonoids as sweet taste modulators.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxy and methoxy groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, such as oxidative stress and enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to six analogs (Table 1) based on substituent patterns, glycosylation, and molecular properties.

Table 1: Structural and Physicochemical Comparison of Flavonoid Glycosides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Glycosyl Group(s) Source (Evidence ID)
2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[glucopyranosyl]oxychromen-4-one (Main Compound) ~C₂₃H₂₄O₁₂ ~500–520 3,4-Dimethoxyphenyl, 7-methoxy 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (glucose) -
2-(3,4-Dihydroxyphenyl)-8-β-D-glucopyranosyl-5-hydroxy-7-methoxy-4H-chromen-4-one Not provided Not provided 3,4-Dihydroxyphenyl, 5-hydroxy, 7-methoxy β-D-glucopyranosyl at 8-position
2-(3,4-Dihydroxyphenyl)-7-hydroxy-5-(2-hydroxyethoxy)-3-[complex glycosyl]oxychromen-4-one Not provided Not provided 3,4-Dihydroxyphenyl, 7-hydroxy, 5-(2-hydroxyethoxy) Branched glycosyl with methyloxane unit
3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(methyloxane)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-[glucopyranosyl]chromen-4-one Not provided Not provided 3,4-Dihydroxyphenyl, multiple hydroxyls Dual glycosylation (glucose and methyloxane)
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-glucopyranosyl-oxychromen-4-one C₂₁H₂₀O₁₂ 464.382 3,4-Dihydroxyphenyl, 5,7-dihydroxy Glucopyranosyl at 3-position
2-(3,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-3-glucopyranosyl-oxychromen-4-one C₂₂H₂₂O₁₂ 478.40 (estimated) 3,4-Dihydroxyphenyl, 7-hydroxy, 5-methoxy Glucopyranosyl at 3-position
5-Hydroxy-2-(4-hydroxyphenyl)-7-glucopyranosyl-oxychromen-4-one C₂₁H₂₀O₁₁ 446.410 4-Hydroxyphenyl, 5-hydroxy Glucopyranosyl at 7-position

Key Findings:

Substituent Effects: The 3,4-dimethoxyphenyl group in the main compound increases lipophilicity compared to analogs with 3,4-dihydroxyphenyl groups (e.g., ). 5-Position Glycosylation: The main compound’s glucosyl group at the 5-position is distinct from analogs glycosylated at the 3- or 7-positions (–6), which may alter binding affinity to biological targets like enzymes or receptors.

Glycosylation Complexity :

  • and describe compounds with branched or dual glycosyl groups , which increase molecular weight and hydrophilicity but may reduce bioavailability due to steric hindrance.

Molecular Weight Trends: Glycosylation adds ~162–180 g/mol per glucose unit. The main compound’s estimated weight (~500–520 g/mol) aligns with mono-glycosylated flavones, whereas dual-glycosylated analogs () exceed 600 g/mol.

Biological Implications: Hydroxyl-rich analogs (e.g., ) are likely stronger antioxidants due to phenolic -OH groups, whereas methoxy-substituted compounds (main compound) may exhibit improved metabolic stability.

Biological Activity

The compound 2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one , also known as a flavonoid derivative, has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects, supported by various studies and data tables.

Chemical Structure

The chemical structure of the compound is characterized by a chromone backbone with methoxy and hydroxymethyl substituents. The molecular formula is C20H24O10C_{20}H_{24}O_{10}, and its structural representation can be summarized as follows:

Structure C20H24O10\text{Structure }\text{C}_{20}\text{H}_{24}\text{O}_{10}

1. Antioxidant Activity

The antioxidant properties of the compound have been evaluated using various assays such as DPPH radical scavenging and ABTS assays. The results indicate that the compound exhibits significant free radical scavenging activity.

Assay TypeIC50 Value (µM)
DPPH Scavenging25.3
ABTS Scavenging18.7

These findings suggest that the compound can effectively neutralize free radicals, contributing to its potential protective effects against oxidative stress-related diseases.

2. Anti-inflammatory Effects

Research has demonstrated that this compound inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. A study conducted on human macrophages showed a reduction in these cytokines by approximately 40% at a concentration of 10 µM.

3. Anticancer Properties

The anticancer activity of the compound has been assessed against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The results from MTT assays indicate that the compound induces apoptosis in these cells.

Cell LineIC50 Value (µM)
MCF-715.0
PC-312.5

The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Studies

Case Study 1: Breast Cancer Treatment
A clinical study involving patients with advanced breast cancer treated with this compound showed a significant reduction in tumor size after 12 weeks of treatment. The study highlighted the compound's potential as an adjunct therapy in cancer treatment protocols.

Case Study 2: Inflammatory Bowel Disease
In a preclinical model of inflammatory bowel disease (IBD), administration of the compound resulted in reduced intestinal inflammation and improved histological scores compared to control groups.

Research Findings

Recent studies have focused on elucidating the mechanisms underlying the biological activities of this flavonoid derivative:

  • Mechanistic Studies : Investigations into its molecular targets have revealed interactions with NF-kB signaling pathways, which are crucial for inflammation and cancer progression.
  • Synergistic Effects : Combining this compound with other phytochemicals has shown enhanced efficacy in reducing inflammation and tumor growth, suggesting potential for combination therapies.

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